molecular formula C10H19F3N2O2 B2902639 tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate CAS No. 2138114-33-5

tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate

Cat. No.: B2902639
CAS No.: 2138114-33-5
M. Wt: 256.269
InChI Key: HNBHJGMZMVHWTK-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate is a carbamate derivative widely utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Its molecular formula is C₁₀H₁₉F₃N₂O₂, with a molecular weight of 256.27 g/mol and CAS number 60857-67-2 . The compound features a tert-butyl carbamate group, a methyl substituent, and a trifluoroethylaminoethyl chain, which contribute to its steric bulk, stability, and unique electronic properties.

This compound is often employed in the synthesis of bioactive molecules due to its role as a protected amine intermediate. Its trifluoroethyl group enhances lipophilicity and metabolic stability, making it valuable in drug discovery .

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-(2,2,2-trifluoroethylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F3N2O2/c1-9(2,3)17-8(16)15(4)6-5-14-7-10(11,12)13/h14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBHJGMZMVHWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCNCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoroethyl group enhances its binding affinity to certain receptors, while the carbamate functionality plays a crucial role in its biological activity. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound : this compound C₁₀H₁₉F₃N₂O₂ 256.27 60857-67-2 Methyl and trifluoroethyl groups; tert-butyl carbamate protection
tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate C₁₄H₂₀F₃N₃O₂ 319.33 215655-42-8 Anilino substituent; trifluoromethylphenyl group
N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate C₁₁H₂₁F₃N₂O₃ 286.29 N/A Hydroxybutyl chain; rotational isomerism reported via VT-NMR
tert-Butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate C₁₆H₂₆N₂O₅ 326.39 874124-69-3 Trimethoxyphenyl group; chiral center
tert-Butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate C₁₂H₁₇FN₂O₂ 240.27 2356564-22-0 Fluorophenylmethyl substituent; compact structure
tert-Butyl N-methyl-N-[4-(methylamino)butyl]carbamate C₁₁H₂₄N₂O₂ 216.32 122632-07-9 Linear butyl chain; dual methyl groups

Structural and Electronic Differences

  • Trifluoroethyl vs. Aromatic Substituents: The target compound’s trifluoroethyl group provides strong electron-withdrawing effects and lipophilicity, contrasting with the electron-rich aromatic rings in compounds like tert-butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate (aromatic π-system) and tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate (fluorinated phenyl ring) .

Key Research Findings

  • Conformational Studies : highlights the use of trifluoroethyl groups as NMR reporters for rotational dynamics, a feature exploitable in designing conformationally restricted analogs .
  • Synthetic Efficiency : The tert-butyl carbamate group in the target compound simplifies deprotection under acidic conditions, offering advantages over benzyl carbamates () .

Biological Activity

Tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate (hereafter referred to as TBNM) is an organic compound notable for its unique structural features and potential biological applications. This article delves into the biological activity of TBNM, focusing on its synthesis, mechanisms of action, and implications in pharmaceutical research.

Chemical Structure and Properties

TBNM is characterized by the molecular formula C10H19F3N2O2C_{10}H_{19}F_3N_2O_2 and a molecular weight of 256.27 g/mol. Its structure includes a tert-butyl group, a methyl group, and a carbamate moiety linked to an ethyl chain featuring a trifluoroethyl amino group. This trifluoromethyl group enhances its lipophilicity, which may influence its biological activity compared to similar compounds lacking these features.

Synthesis of TBNM

The synthesis of TBNM typically involves several key steps:

  • Formation of Carbamate : The reaction begins with tert-butyl isocyanate reacting with 2,2,2-trifluoroethanol to form an intermediate carbamate.
  • Amination : The intermediate is then treated with N-methyl-2-aminoethanol under controlled conditions to yield TBNM.
  • Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Biological Activity

TBNM has been investigated for various biological activities, particularly in the context of drug development:

1. Antibacterial Properties

TBNM serves as a crucial intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic effective against multidrug-resistant bacteria such as Pseudomonas aeruginosa. The incorporation of the trifluoromethyl group in TBNM is believed to enhance the antibacterial potency of the final antibiotic product.

2. Protease Inhibition

Recent studies have evaluated TBNM's potential as a protease inhibitor. In particular, it has been tested against the SARS-CoV 3CL protease. The kinetic parameters were determined using fluorometric assays, revealing promising inhibitory activity that warrants further investigation into its mechanism of action .

3. Pharmacological Implications

The trifluoromethyl group in TBNM has been associated with enhanced interactions with biological targets, potentially increasing the efficacy of drugs developed from this compound. For instance, studies have shown that compounds containing trifluoromethyl groups can exhibit improved binding affinity and selectivity towards various enzymes and receptors .

Case Studies

Case Study 1: Synthesis and Evaluation of Ceftolozane

  • Objective : To evaluate the role of TBNM in synthesizing ceftolozane.
  • Findings : Ceftolozane demonstrated significant antibacterial activity against resistant strains, highlighting the importance of TBNM in developing effective antibiotics.

Case Study 2: Inhibition of SARS-CoV Proteases

  • Objective : Assess the inhibitory effects of TBNM on SARS-CoV proteases.
  • Results : The compound exhibited IC50 values indicating effective inhibition, suggesting its potential as a therapeutic agent against viral infections .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
CeftolozaneAntibacterial0.5
TBNMProtease Inhibition0.8
Trifluoromethyl derivativesEnzyme InhibitionVaries

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